Bcn-peg4-OH

Catalog No.
S12891175
CAS No.
M.F
C19H31NO6
M. Wt
369.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Bcn-peg4-OH

Product Name

Bcn-peg4-OH

IUPAC Name

[(1S,8R)-9-bicyclo[6.1.0]non-4-ynyl]methyl N-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethyl]carbamate

Molecular Formula

C19H31NO6

Molecular Weight

369.5 g/mol

InChI

InChI=1S/C19H31NO6/c21-8-10-24-12-14-25-13-11-23-9-7-20-19(22)26-15-18-16-5-3-1-2-4-6-17(16)18/h16-18,21H,3-15H2,(H,20,22)/t16-,17+,18?

InChI Key

RPISEOIEEFQRPT-JWTNVVGKSA-N

Canonical SMILES

C1CC2C(C2COC(=O)NCCOCCOCCOCCO)CCC#C1

Isomeric SMILES

C1C[C@@H]2[C@@H](C2COC(=O)NCCOCCOCCOCCO)CCC#C1

Bicyclo[6.1.0]nonyne with a hydroxyl group, commonly referred to as BCN-PEG4-OH, is a specialized chemical compound that plays a significant role in the field of click chemistry. This compound features a polyethylene glycol (PEG) spacer, which enhances its solubility and biocompatibility in aqueous environments. The molecular formula for BCN-PEG4-OH is C22H38N2O8C_{22}H_{38}N_{2}O_{8}, and it has a molecular weight of approximately 446.55 g/mol . The unique structure of BCN-PEG4-OH allows it to participate in strain-promoted azide-alkyne cycloaddition reactions, making it a valuable tool in bioconjugation and the development of antibody-drug conjugates.

BCN-PEG4-OH is primarily utilized in click chemistry, particularly in the following reactions:

  • Strain-Promoted Azide-Alkyne Cycloaddition: This reaction occurs without the need for a copper catalyst, allowing for the formation of stable triazole linkages between azide-functionalized compounds and BCN-PEG4-OH .
  • Amide Bond Formation: The hydroxyl group can react with carboxylic acids or activated esters to form stable amide bonds, further expanding its utility in bioconjugation applications .

The versatility of BCN-PEG4-OH in these reactions is attributed to its functional groups, which allow for high yields and selectivity under mild conditions.

BCN-PEG4-OH exhibits notable biological activity due to its ability to facilitate bioconjugation processes. It can be used to label biomolecules such as proteins, peptides, and nucleic acids through click chemistry. This property is particularly advantageous in drug delivery systems and diagnostic applications where precise targeting of biomolecules is essential . The hydrophilic nature of the PEG spacer enhances the solubility of the conjugated molecules, improving their bioavailability and stability in biological systems.

The synthesis of BCN-PEG4-OH generally involves the following steps:

  • Preparation of Bicyclo[6.1.0]nonyne: The bicyclo[6.1.0]nonyne core can be synthesized through various organic reactions involving cyclization techniques.
  • Functionalization with PEG: The PEG moiety is introduced via reactions that typically involve coupling agents or activation techniques such as EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (Dicyclohexylcarbodiimide) .
  • Hydroxyl Group Introduction: The final step involves adding a hydroxyl group to yield BCN-PEG4-OH, which can be achieved through reduction or direct functionalization methods.

These synthesis methods highlight the compound's adaptability for various applications in chemistry and biology.

BCN-PEG4-OH has several applications across different fields:

  • Antibody-Drug Conjugates: It serves as a linker in the synthesis of antibody-drug conjugates, enhancing their therapeutic efficacy by facilitating targeted drug delivery .
  • Bioconjugation: The compound is widely used for labeling biomolecules, aiding in imaging and tracking within biological systems.
  • Nanotechnology: BCN-PEG4-OH can be employed in the development of nanoparticles for drug delivery systems due to its solubility and biocompatibility.

These applications underscore its significance in advancing therapeutic strategies and diagnostic tools.

Research indicates that BCN-PEG4-OH interacts effectively with various biomolecules through click chemistry. Studies have shown that it can react with azide-tagged proteins or nucleic acids to form stable conjugates without compromising their biological activity . This property makes it an invaluable tool for researchers aiming to explore protein interactions or develop new therapeutic agents.

BCN-PEG4-OH shares structural similarities with several other compounds used in click chemistry and bioconjugation. Here are some notable comparisons:

Compound NameStructure TypeUnique Features
Azido-PEG4-AlcoholAzide functionalized PEGReacts with alkyne groups; useful for copper-catalyzed reactions .
DBCO-PEGDBCO functionalized PEGSuitable for strain-promoted azide-alkyne cycloaddition without copper .
Maleimide-PEGMaleimide functionalized PEGForms thioether bonds with thiol-containing biomolecules; useful for specific labeling .
NHS Ester PEGNHS ester functionalized PEGReactive towards amines; commonly used for protein labeling .

The uniqueness of BCN-PEG4-OH lies in its bicyclic structure that allows for efficient strain-promoted reactions without requiring metal catalysts, providing an advantage over traditional methods.

XLogP3

1.2

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

2

Exact Mass

369.21513771 g/mol

Monoisotopic Mass

369.21513771 g/mol

Heavy Atom Count

26

Dates

Modify: 2024-08-10

Explore Compound Types